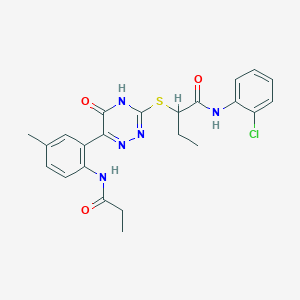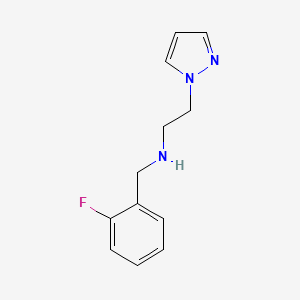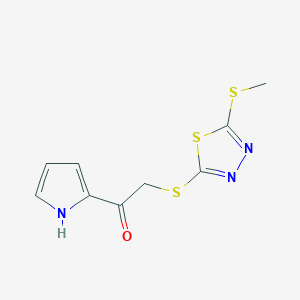
N-(2-chlorophenyl)-2-((6-(5-methyl-2-propionamidophenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2-((6-(5-methyl-2-propionamidophenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)butanamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a triazinylthio group, and a butanamide backbone, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-((6-(5-methyl-2-propionamidophenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the triazinylthio intermediate, which is then coupled with the chlorophenyl and butanamide moieties under controlled conditions. Common reagents used in these reactions include chlorinating agents, amides, and thiolating agents. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to maintain consistency and efficiency. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-((6-(5-methyl-2-propionamidophenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-chlorophenyl)-2-((6-(5-methyl-2-propionamidophenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-((6-(5-methyl-2-propionamidophenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-((6-(5-methyl-2-propionamidophenyl)-5-oxo-1,2,4-triazin-3-yl)thio)acetamide
- N-(2-chlorophenyl)-2-((6-(5-methyl-2-propionamidophenyl)-5-oxo-1,2,4-triazin-3-yl)thio)propionamide
Uniqueness
N-(2-chlorophenyl)-2-((6-(5-methyl-2-propionamidophenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)butanamide stands out due to its specific structural features, which confer unique chemical and biological properties
Properties
Molecular Formula |
C23H24ClN5O3S |
|---|---|
Molecular Weight |
486.0 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[[6-[5-methyl-2-(propanoylamino)phenyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]butanamide |
InChI |
InChI=1S/C23H24ClN5O3S/c1-4-18(21(31)26-17-9-7-6-8-15(17)24)33-23-27-22(32)20(28-29-23)14-12-13(3)10-11-16(14)25-19(30)5-2/h6-12,18H,4-5H2,1-3H3,(H,25,30)(H,26,31)(H,27,29,32) |
InChI Key |
DSHTUPNETPZEOM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1Cl)SC2=NN=C(C(=O)N2)C3=C(C=CC(=C3)C)NC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl (2-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B14910619.png)

![N-{[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}-1-adamantanecarboxamide](/img/structure/B14910626.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B14910629.png)



![N'-[1-(4-biphenylyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B14910661.png)


![6-bromo-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14910677.png)

